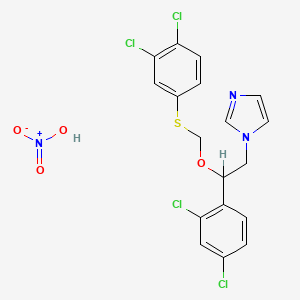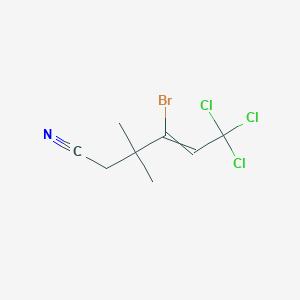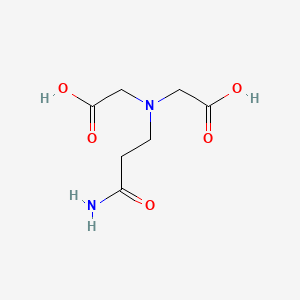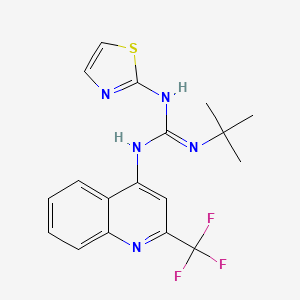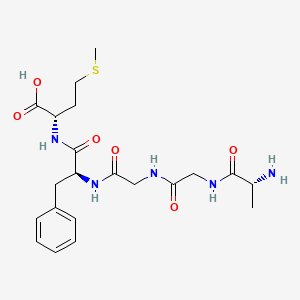
D-Alanylglycylglycyl-L-phenylalanyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanylglycylglycyl-L-phenylalanyl-L-methionine: is a synthetic peptide composed of five amino acids: D-alanine, glycine, glycine, L-phenylalanine, and L-methionine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (D-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-phenylalanine, and L-methionine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various protecting groups and coupling reagents like HBTU or DIC are used in peptide synthesis.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry: D-Alanylglycylglycyl-L-phenylalanyl-L-methionine is used in the study of peptide chemistry, including the development of new synthetic methods and the exploration of peptide stability and reactivity.
Biology: In biological research, this peptide can serve as a model compound for studying protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Industry: In the industrial sector, this compound can be used in the production of biomaterials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
Mécanisme D'action
The mechanism of action of D-Alanylglycylglycyl-L-phenylalanyl-L-methionine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Molecular Targets and Pathways:
Enzymes: The peptide may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: Binding to cell surface receptors can trigger signaling cascades that affect cellular functions.
Proteins: Interaction with other proteins can influence protein-protein interactions and cellular processes.
Comparaison Avec Des Composés Similaires
D-Alanylglycylglycyl-L-phenylalanyl-L-leucine: Similar structure but with leucine instead of methionine.
D-Alanylglycylglycyl-L-tyrosyl-L-methionine: Similar structure but with tyrosine instead of phenylalanine.
D-Alanylglycylglycyl-L-phenylalanyl-L-cysteine: Similar structure but with cysteine instead of methionine.
Uniqueness: D-Alanylglycylglycyl-L-phenylalanyl-L-methionine is unique due to its specific sequence and the presence of both D- and L-amino acids. This combination can result in distinct structural and functional properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
66609-19-6 |
|---|---|
Formule moléculaire |
C21H31N5O6S |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H31N5O6S/c1-13(22)19(29)24-11-17(27)23-12-18(28)25-16(10-14-6-4-3-5-7-14)20(30)26-15(21(31)32)8-9-33-2/h3-7,13,15-16H,8-12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t13-,15+,16+/m1/s1 |
Clé InChI |
LYKIDOHLIQLKPN-KBMXLJTQSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


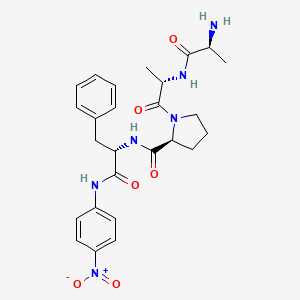

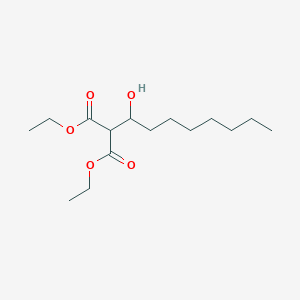
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
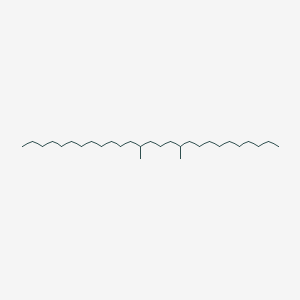
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
